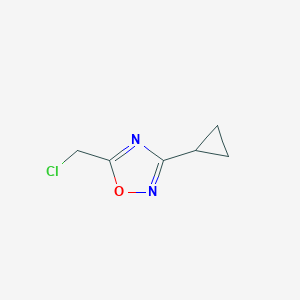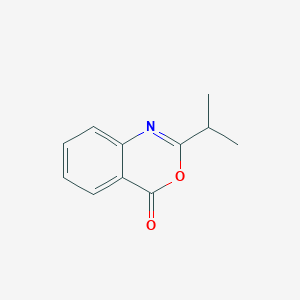
4H-3,1-Benzoxazin-4-one, 2-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-3,1-Benzoxazin-4-one, 2-(1-methylethyl)- is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as IBX or o-iodoxybenzoic acid and has been synthesized and studied extensively in recent years.
Mecanismo De Acción
The mechanism of action of 4H-3,1-Benzoxazin-4-one, 2-(1-methylethyl)- involves the transfer of an oxygen atom from the hypervalent iodine reagent to the substrate. This process results in the formation of an intermediate species, which subsequently undergoes further oxidation to yield the desired product.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 4H-3,1-Benzoxazin-4-one, 2-(1-methylethyl)-. However, it has been reported to be non-toxic and non-carcinogenic, making it a potentially useful reagent in biological applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4H-3,1-Benzoxazin-4-one, 2-(1-methylethyl)- is its high selectivity and efficiency in organic synthesis. It is also relatively easy to handle and store, making it a popular choice for many researchers. However, one of the main limitations is its high cost, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
For research include its use in biological applications, the development of new synthesis methods, and exploration of its potential applications in other fields.
Métodos De Síntesis
The synthesis of 4H-3,1-Benzoxazin-4-one, 2-(1-methylethyl)- involves the oxidation of 2-iodobenzoic acid using a hypervalent iodine reagent. This method has been reported to be highly efficient and selective, with high yields of the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is isolated by filtration or chromatography.
Aplicaciones Científicas De Investigación
4H-3,1-Benzoxazin-4-one, 2-(1-methylethyl)- has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications is in organic synthesis, where it is used as a powerful oxidizing agent. It has been shown to be highly effective in the oxidation of alcohols, aldehydes, and ketones to their corresponding carbonyl compounds.
Propiedades
Número CAS |
38321-07-2 |
|---|---|
Nombre del producto |
4H-3,1-Benzoxazin-4-one, 2-(1-methylethyl)- |
Fórmula molecular |
C11H11NO2 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
2-propan-2-yl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C11H11NO2/c1-7(2)10-12-9-6-4-3-5-8(9)11(13)14-10/h3-7H,1-2H3 |
Clave InChI |
LBJORARPTAMYBO-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC2=CC=CC=C2C(=O)O1 |
SMILES canónico |
CC(C)C1=NC2=CC=CC=C2C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



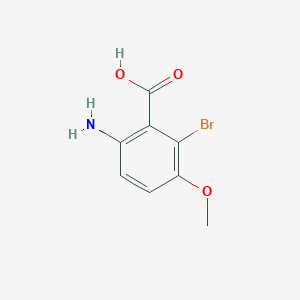
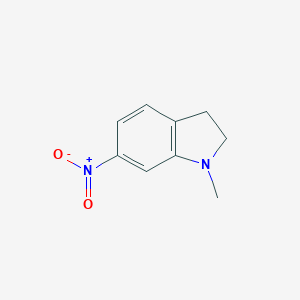
![(2'-Methyl[1,1'-biphenyl]-4-yl)methanol](/img/structure/B180179.png)
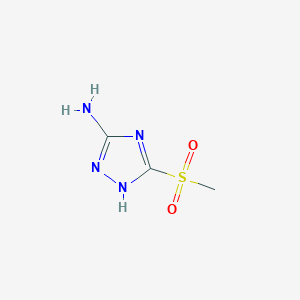
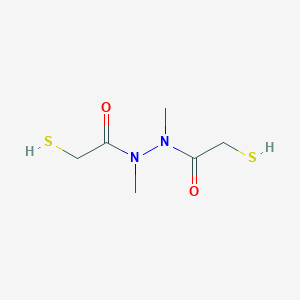
![6-Chloro-2H-thieno[3,2-e][1,2]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B180190.png)
![2-[4-(2-Methylpropoxy)phenyl]acetic acid](/img/structure/B180191.png)
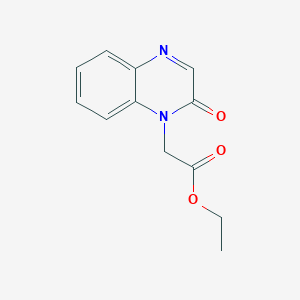
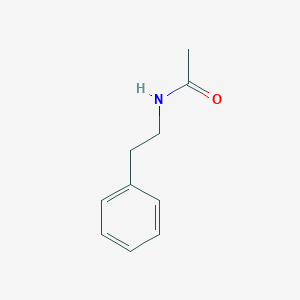
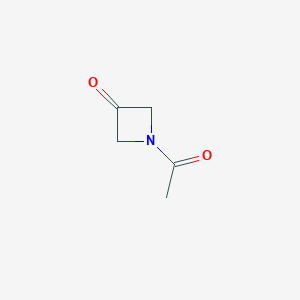
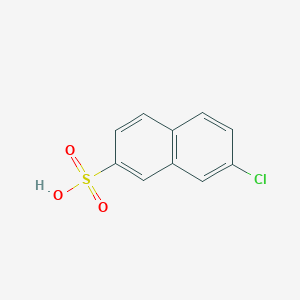
![4-[(9-Hydroxynonyl)oxy]benzoic acid](/img/structure/B180201.png)

